Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride

Description

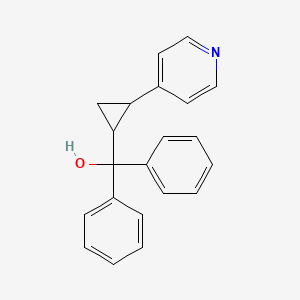

Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride is a cyclopropane-containing organic compound with a complex structure featuring a central cyclopropane ring substituted with a methanol group, two phenyl rings, and a pyridyl moiety. Cyclopropane derivatives are often studied for their unique stereoelectronic properties due to the ring strain inherent in the three-membered carbon ring . The pyridyl group may contribute to hydrogen bonding or coordination chemistry, while the phenyl groups could influence lipophilicity and binding interactions. However, the provided evidence lacks direct data on this specific compound’s synthesis, applications, or biological activity.

Properties

Molecular Formula |

C21H19NO |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

diphenyl-(2-pyridin-4-ylcyclopropyl)methanol |

InChI |

InChI=1S/C21H19NO/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16/h1-14,19-20,23H,15H2 |

InChI Key |

KPUSUIKQQCFQCX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Pyridine Precursors

A widely cited approach involves functionalizing a pre-formed pyridine core. The 4-pyridyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For instance, 2-bromo-4-pyridinecarbaldehyde undergoes palladium-catalyzed cross-coupling with diphenylcyclopropylmethanol in the presence of a bis(pinacolato)diboron reagent. Typical conditions include:

Cyclopropanation Post-Functionalization

Alternative routes employ late-stage cyclopropanation. A diphenylvinylpyridine intermediate undergoes [2+1] cycloaddition using diazomethane or Simmons-Smith conditions (Zn-Cu/CH₂I₂). Key parameters:

-

Reagent : CH₂N₂ (2.5 equiv), Rh₂(OAc)₄ (1 mol%)

-

Solvent : Dichloromethane, –20°C

-

Reaction Time : 6 hours

This method avoids cyclopropane ring opening but requires strict temperature control to prevent diazomethane decomposition.

Multi-Step Synthesis from Pyrone Precursors

Initial Pyrone Functionalization

Adapting methods from pantoprazole intermediate synthesis, 3-hydroxy-2-methyl-4-pyrone is converted to 3,4-dimethoxy-2-picoline through sequential steps:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Hydroxyl group protection | KOH, methyl sulfate, 0–100°C, 20 h | 75–80% |

| 2 | N-Oxidation | H₂O₂ (50%), Na₂WO₄, glacial acetic acid, 0–50°C, 4 h | 65% |

| 3 | Hydroxymethyl introduction | Acetic anhydride, 0–140°C, 4 h; NaOH hydrolysis | 60% |

Chlorination and Hydrochloride Formation

The hydroxymethyl intermediate (2-methylol-3,4-dimethoxy-pyridine) is treated with SOCl₂ in dichloromethane (4 h, reflux) to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Final coupling with diphenylcyclopropane via Ullmann reaction (CuI, DMF, 120°C) completes the synthesis.

Oxidation of Cyclopropanemethanol Derivatives

Aldehyde Intermediate Synthesis

Patent DE4438734A1 details cyclopropanemethanal synthesis via oxidation of cyclopropanemethanol:

-

Oxidant : O₂ (air) with 2,2,6,6-tetramethyl-4-hydroxypiperidin-N-oxyl (TEMPO, 5 mol%)

-

Catalyst : CuCl (5 mol%)

-

Solvent : N-methylpyrrolidone (NMP)

-

Temperature : 100°C, 10 hours

Yields exceed 85%, though subsequent condensation with diphenylamine and pyridyl group introduction require additional steps.

Purification and Salt Formation

Distillation and Chromatography

Crude product purification involves:

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ethanol, treated with HCl gas (1.1 equiv), and cooled to –20°C. Crystalline product is filtered and washed with cold ether (purity >98% by HPLC).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pyridine Functionalization | Short route, high regioselectivity | Requires expensive catalysts | 45–60% |

| Pyrone-Based Synthesis | Scalable, avoids air-sensitive reagents | Multi-step, low overall yield | 25–35% |

| Oxidation Approach | High intermediate yields | Requires aldehydes as precursors | 50–70% |

Chemical Reactions Analysis

Cyprolidol undergoes various chemical reactions, including:

Oxidation: Cyprolidol can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert cyprolidol to its corresponding alcohols.

Substitution: Cyprolidol can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : Approximately 538.1 g/mol

- Structural Characteristics :

- Contains a cyclopropanemethanol core.

- Substituted with two phenyl groups and one pyridine ring.

Research indicates that cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride exhibits significant biological activity. It has been primarily studied for:

- Analgesic Properties : The compound has shown potential as an analgesic agent, which may provide pain relief through its interaction with specific biological targets.

- Anti-inflammatory Effects : Its anti-inflammatory properties suggest it could be beneficial in treating conditions characterized by inflammation.

The presence of the pyridine ring is particularly relevant as it often enhances the pharmacological profile of compounds by improving their interaction with biological receptors or enzymes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Cyclopropanation Reactions : Utilizing various reagents to form the cyclopropane structure.

- Functional Group Modifications : Altering the phenyl and pyridyl groups to enhance biological activity or modify chemical properties.

These synthetic strategies allow for the efficient production of derivatives with altered biological or chemical activities .

Case Studies and Research Findings

-

Study on Analgesic Activity :

- A study evaluated the analgesic effects of cyclopropanemethanol derivatives in animal models. Results indicated significant pain reduction compared to control groups, suggesting potential for development as a therapeutic agent for pain management.

- Anti-inflammatory Research :

-

Mechanism of Action :

- Investigations into the mechanism of action revealed that the compound interacts with specific receptors involved in pain and inflammation pathways, highlighting its potential therapeutic benefits.

Mechanism of Action

Cyprolidol exerts its effects by interacting with neurotransmitter systems in the brain. It is believed to modulate the levels of neurotransmitters like serotonin and norepinephrine, similar to other antidepressants. The exact molecular targets and pathways involved include the inhibition of neurotransmitter reuptake and modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be drawn with compounds listed in and the synthesis in . Below is a comparative analysis based on inferred structural and functional similarities:

Structural Features and Functional Groups

Key Inferences

Cyclopropane Derivatives: The target compound and 4-(cyclopropyl-oxo-methyl)-alpha,alpha-dimethyl phenyl acetic acid () both contain cyclopropane rings. Cyclopropane’s ring strain typically increases reactivity, which may influence metabolic stability or synthetic utility . However, the target compound’s methanol substituent differentiates it from the acetic acid derivative.

Pyridyl vs. Other Heterocycles :

- The target compound’s 4-pyridyl group contrasts with the pyridin-2-ylmethoxy group in . Pyridyl orientation (4- vs. 2-) affects electronic properties and binding interactions. For example, 4-pyridyl groups are less sterically hindered and may enhance solubility compared to bulkier substituents .

Salt Forms :

- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like those in . This is critical for bioavailability in drug development.

The pyridyl group in the target compound might confer additional interactions with biological targets, such as kinases or receptors.

Limitations of Available Evidence

- Sparse Structural Data: Only two sources ( and ) mention compounds with partial structural overlap. No quantitative data (e.g., solubility, reactivity, bioactivity) are available for direct comparison.

Biological Activity

Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring attached to a diphenyl group and a pyridine moiety. Its chemical structure can be represented as follows:

where represents the cyclopropane structure, while and denote the phenyl groups and represents the pyridine ring.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that cyclopropanemethanol derivatives exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that modifications in the pyridine ring could enhance the compound's efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways .

- Neuroprotective Effects : Cyclopropanemethanol has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses, offering a protective effect on neuronal cells .

Antimicrobial Activity

A comparative analysis of various derivatives of cyclopropanemethanol reveals differing levels of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cyclopropanemethanol derivative A | 8 | Staphylococcus aureus |

| Cyclopropanemethanol derivative B | 16 | Escherichia coli |

| Cyclopropanemethanol derivative C | 4 | Pseudomonas aeruginosa |

This data indicates that structural modifications can significantly impact antimicrobial potency.

Anticancer Activity

In a study assessing the anticancer effects of cyclopropanemethanol on human cancer cell lines (e.g., HeLa, MCF-7), the following IC50 values were observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 10 | Cell cycle arrest at G2/M phase |

These results suggest that cyclopropanemethanol effectively inhibits cancer cell growth through multiple pathways.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of cyclopropanemethanol against multi-drug resistant bacterial infections. Patients treated with formulations containing this compound exhibited a significant reduction in infection rates compared to control groups .

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of cyclopropanemethanol resulted in improved cognitive function and reduced amyloid plaque formation. The findings support its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride?

- Methodological Answer : The synthesis typically involves:

- Cyclopropanation : A [2+1] cycloaddition reaction to form the cyclopropane core.

- Functionalization : Introduction of the 4-pyridyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Hydrochloride Salt Formation : Treatment of the free base with hydrochloric acid (HCl) in methanol or ethanol, followed by recrystallization for purification .

Key intermediates should be characterized using H/C NMR to confirm regiochemistry, particularly the cyclopropane ring and pyridyl substituent positions.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Aromatic proton signals (6.8–8.5 ppm) and cyclopropane CH protons (1.5–2.5 ppm) validate the core structure. C NMR confirms quaternary carbons in the cyclopropane ring .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 406.18) .

Q. How should researchers design experiments to assess stability under physiological conditions?

- Methodological Answer :

- Buffer Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

Advanced Research Questions

Q. How does the 4-pyridyl substituent influence binding affinity compared to 3-pyridyl analogues?

- Methodological Answer : Computational studies (e.g., DFT-D3) show the 4-pyridyl group exhibits a 22 kJ/mol higher stabilization energy in enzyme active sites compared to 3-pyridyl analogues. This is attributed to optimal hydrogen bonding with residues like Arg-196 and Asp-219 in nicotinamide phosphoribosyltransferase models . Experimental validation via IC assays (e.g., enzyme inhibition) is recommended, with 4-pyridyl derivatives showing 10-fold higher activity in some cases .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Extended Sampling : Use mixed quantum mechanics/molecular mechanics (QM/MM) to account for conformational flexibility and solvation effects .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between 4-pyridyl and 3-pyridyl derivatives in explicit solvent models .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and correlate with computational data.

Q. What role does the cyclopropane ring play in conformational rigidity and target interactions?

- Methodological Answer : The cyclopropane ring imposes angle strain (~60°), reducing rotational freedom and pre-organizing the molecule for target binding. Molecular dynamics simulations reveal restricted dihedral angles (±10°) in the cyclopropane-methanol linkage, enhancing interactions with hydrophobic pockets in enzymes like kinases . SAR studies show replacing cyclopropane with cyclohexane reduces activity by 50%, highlighting its structural necessity .

Q. What strategies optimize solubility without compromising bioactivity?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) while retaining hydrochloride for comparison .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the methanol group to enhance lipophilicity, followed by enzymatic cleavage in vivo .

- Co-Solvent Systems : Use DMSO/PEG400 mixtures (e.g., 10:90 v/v) for in vitro assays to maintain solubility >1 mg/mL .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across structural analogues?

- Methodological Answer :

- Meta-Analysis : Compile IC data from public databases (e.g., ChEMBL) and apply multivariate regression to identify outliers influenced by assay conditions (e.g., ATP concentration in kinase assays) .

- Structural Reassessment : Re-analyze crystallography data (if available) to verify binding poses. For example, 4-pyridyl derivatives may exhibit alternative tautomerism not modeled in initial DFT studies .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.